N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine
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Overview
Description
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is a chemical compound with the molecular formula C16H22NO3P and a molecular weight of 307.3245 . This compound is known for its unique structure, which includes a naphthalene ring bonded to a phosphoryl group and an amine group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine typically involves the reaction of naphthalen-1-amine with di(propan-2-yloxy)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Chemical Reactions Analysis
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphoryl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving phosphoryl group interactions.
Mechanism of Action
The mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine can be compared with similar compounds such as:
Diallyl N,N-diisopropylphosphoramidite: This compound has a similar phosphoryl group but differs in its alkyl substituents and overall structure.
Bis(propan-2-en-1-yloxy)phosphanyl]bis(propan-2-yl)amine: Another related compound with different substituents on the phosphoryl group.
The uniqueness of this compound lies in its naphthalene ring, which imparts distinct chemical and biological properties compared to other phosphoryl compounds.
Properties
IUPAC Name |
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22NO3P/c1-12(2)19-21(18,20-13(3)4)17-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMYPWRQQPVGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NC1=CC=CC2=CC=CC=C21)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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